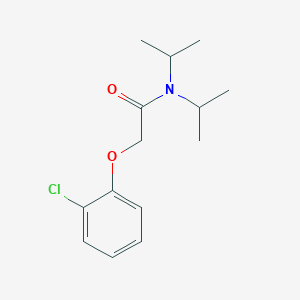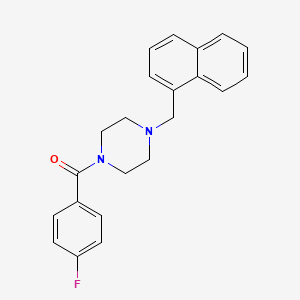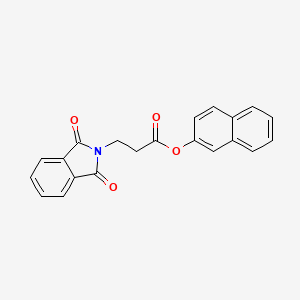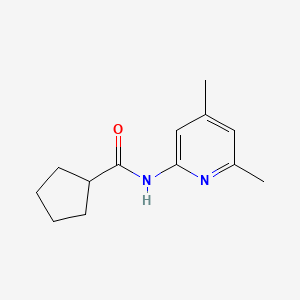![molecular formula C15H12ClN3O3S B5810772 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CMN-1, is a synthetic compound that has gained significant attention in scientific research due to its potential as an anticancer agent. CMN-1 belongs to the class of benzamide derivatives, which have been found to exhibit promising anticancer activity in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide is not fully understood. However, it has been proposed that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anticancer activity of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide.
Biochemical and Physiological Effects
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to exhibit several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been shown to inhibit cell proliferation and migration. Furthermore, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to downregulate the expression of several oncogenes, including c-Myc and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one limitation of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of more water-soluble derivatives of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide that can be administered more easily in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide and to identify potential biomarkers of response to N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide treatment in cancer patients. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide as an anticancer agent in humans.
Méthodes De Synthèse
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-2-methylaniline in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form the final compound, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide.
Applications De Recherche Scientifique
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Propriétés
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-11(16)6-4-7-12(9)17-15(23)18-14(20)10-5-2-3-8-13(10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKVSYRFANUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)





